2-(4-Oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide” is a compound that falls under the category of benzothiazepines . Benzothiazepines are pharmacologically active compounds, frequently utilized as a precursor for acquiring versatile molecules with several bioactivities including anti-inflammatory, anti-human immunodeficiency virus (anti-HIV), analgesic, anti-tumor, antimicrobial, and antitubercular .

Synthesis Analysis

The synthesis of 2,3-dihydro-1,5-benzothiazepines was carried out by heating under reflux of α, β -unsaturated ketones (obtained from the reaction of an aldehyde and the acetophenones) with o-aminothiophenol in dry acidic MeOH in the presence of drops of glacial CH3COOH .Molecular Structure Analysis

The molecular structure of this compound is complex. It falls under the category of benzothiazepines, which are known for their diverse structures and functionalities . The exact structure of “2-(4-Oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide” is not explicitly mentioned in the search results.Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis Methods : The synthesis of benzothiazepine derivatives, including 2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide, has been explored through various methods. One such derivative, N-(p-tolyl)-2-(2-(4-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-2-yl)phenoxy)acetamide, was synthesized using o-aminothiophenol and N-(p-tolyl)-2-(2-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide (Nguyen, Bui, & Nguyen, 2018).

- Structural Determination : The structures of these compounds are typically determined through various spectral data analyses such as IR, 1H-NMR, 13C-NMR, and HR-MS (Nguyen et al., 2018).

Chemical Properties and Reactions

- Chemical Reactivity : The reactivity of benzothiazepine derivatives has been a subject of interest, with studies exploring their chemical transformations under various conditions. For instance, research on 2,3-dihydro-1,5-benzothiazepine derivatives has demonstrated different reactivity patterns, leading to the creation of structurally diverse libraries (Xu, 2005).

- Synthesis of Analogues : There has been significant interest in synthesizing analogues and derivatives of 2,3-dihydro-1,5-benzothiazepines, indicating their potential in diverse applications (Gupta, Devi, & Kishore, 2012).

Potential Applications in Medicinal Chemistry

- Synthesis of Novel Compounds : The synthesis of novel benzothiazepine derivatives, including variations of 2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide, has been a key area of research. These compounds are often synthesized for their potential medicinal properties (Liu et al., 2009).

- Investigation of Biological Activities : Several studies have focused on evaluating the biological activities of these compounds, such as their potential anticonvulsant properties, which could be relevant for developing new pharmaceuticals (Chaudhari, Pathak, & Hussain, 2022).

Environmental and Industrial Applications

- Herbicidal Potential : Some derivatives have been investigated for their herbicidal activities, suggesting the possibility of agricultural applications (Ming-zhi & Zhong-cheng, 2006).

properties

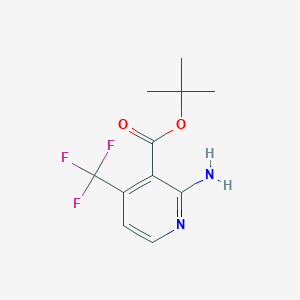

IUPAC Name |

2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c12-10(14)7-13-8-3-1-2-4-9(8)16-6-5-11(13)15/h1-4H,5-7H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQYQIWYZCOFOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2N(C1=O)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2767346.png)

![methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2767354.png)

![3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2767355.png)

![7-[(4-Bromophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2767357.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2767358.png)